molecular formula C9H11NO3 B3372041 5-Methoxy-2-(methylamino)benzoic acid CAS No. 861299-94-7

5-Methoxy-2-(methylamino)benzoic acid

Cat. No.: B3372041
CAS No.: 861299-94-7
M. Wt: 181.19 g/mol
InChI Key: SRGBVTRXWNSNIC-UHFFFAOYSA-N
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Description

5-Methoxy-2-(methylamino)benzoic acid is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, where the carboxyl group is substituted with a methoxy group at the 5-position and a methylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-2-(methylamino)benzoic acid can be achieved through several methods. One common approach involves the methylation of 2-amino-5-methoxybenzoic acid. This can be done by reacting 2-amino-5-methoxybenzoic acid with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient and cost-effective methods. One such method includes the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid to yield 5-methoxy-2-aminobenzoic acid, followed by methylation using methyl iodide or dimethyl sulfate. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-(methylamino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions ortho and para to the methoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

5-Methoxy-2-(methylamino)benzoic acid has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity.

    Agrochemicals: It is used in the synthesis of herbicides and pesticides.

    Dyes and Pigments: The compound is used in the production of certain dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(methylamino)benzoic acid involves its interaction with specific molecular targets. The methoxy and methylamino groups can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Methylaminobenzoic acid: Similar structure but lacks the methoxy group.

    5-Methoxy-2-aminobenzoic acid: Similar structure but lacks the methyl group on the amino group.

    2-Amino-5-methoxybenzoic acid: Similar structure but lacks the methyl group on the amino group.

Uniqueness

5-Methoxy-2-(methylamino)benzoic acid is unique due to the presence of both the methoxy and methylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-methoxy-2-(methylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-10-8-4-3-6(13-2)5-7(8)9(11)12/h3-5,10H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGBVTRXWNSNIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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